molecular formula C19H17NO3S2 B405313 (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 301229-45-8

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B405313
CAS RN: 301229-45-8
M. Wt: 371.5g/mol
InChI Key: NVLVDUNCDWPGEQ-BOPFTXTBSA-N
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Description

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H17NO3S2 and its molecular weight is 371.5g/mol. The purity is usually 95%.
BenchChem offers high-quality (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hetero-Diels–Alder Reactions

The Hetero-Diels–Alder reactions of thiazolidin-2-ones, including compounds similar to the one , have been explored for the synthesis of complex heterocyclic structures, which are valuable in medicinal chemistry and organic synthesis (Velikorodov et al., 2017).

Antimicrobial and Antitumor Properties

Certain derivatives of 1,3-thiazolidin-4-one have shown promising antimicrobial activities, suggesting their potential as lead compounds for developing new antimicrobials (Gouda et al., 2010). Moreover, the synthesis and primary antitumor screening of 5-ylidene derivatives of these compounds have revealed moderate activity against various malignant tumor cells, highlighting their potential in cancer therapy (Horishny et al., 2020).

Protein Kinase Inhibition

Research into the inhibition of protein kinases, particularly DYRK1A, has identified thiazolidin-4-one derivatives as potential therapeutic agents for neurological and oncological disorders. These studies underscore the compound's relevance in developing treatments for diseases where DYRK1A plays a critical role (Bourahla et al., 2021).

Structural and Computational Analysis

The crystal structure and computational studies of thiazolidin-4-one derivatives provide insight into their chemical properties and potential interactions in biological systems. These analyses are crucial for drug design and the development of new pharmacological agents (Khelloul et al., 2016).

The synthesis, characterization, and evaluation of thiazolidin-4-one derivatives for anticancer and antioxidant activities further illustrate the broad applicability of these compounds in pharmaceutical research. The exploration of their pharmacological properties opens avenues for the development of novel therapeutics (Saied et al., 2019).

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-3-23-16-10-13(8-9-15(16)21)11-17-18(22)20(19(24)25-17)14-7-5-4-6-12(14)2/h4-11,21H,3H2,1-2H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLVDUNCDWPGEQ-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

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